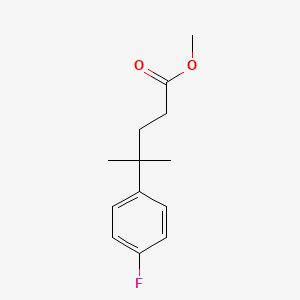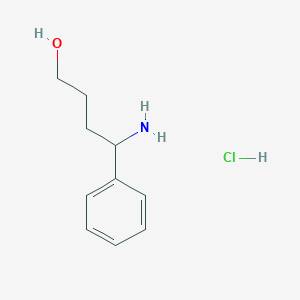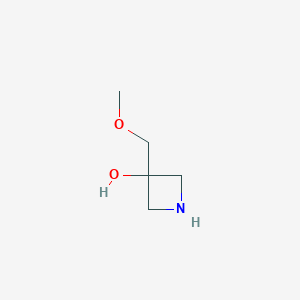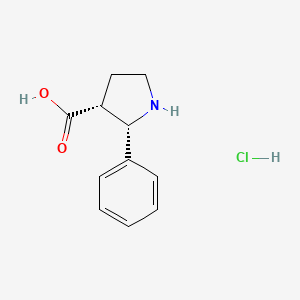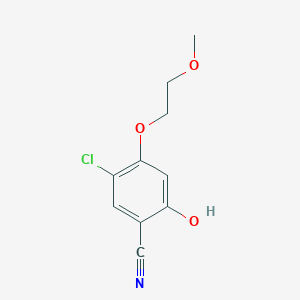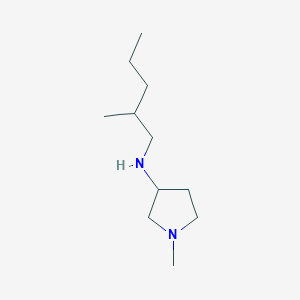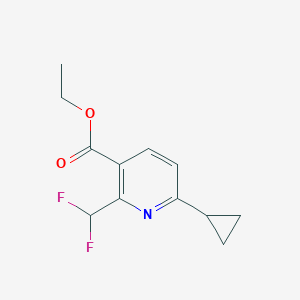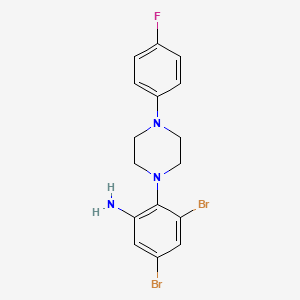![molecular formula C8H6ClN3O B13006822 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyrrole with a triazine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine
- 2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol
Uniqueness
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-5(13)6-2-3-7-8(9)10-4-11-12(6)7/h2-4H,1H3 |
InChI Key |
WWSBOMAXNOWLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C2N1N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


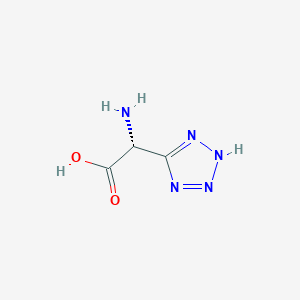
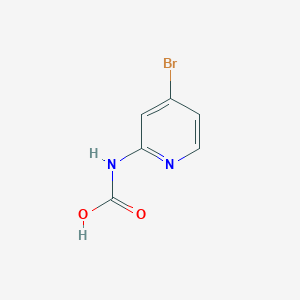
![[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13006752.png)
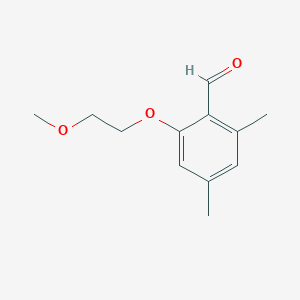
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine](/img/structure/B13006773.png)
![tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride](/img/structure/B13006780.png)
